1-[4-(Butan-2-yl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
Overview
Description
N-(4-sec-butylphenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea: is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sec-butylphenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea typically involves the reaction of 4-sec-butylaniline with 2,3-dihydro-1,4-benzodioxin-6-isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-sec-butylphenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-sec-butylphenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain proteases and kinases, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-(4-sec-butylphenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is explored for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of other complex organic molecules. It is also explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-sec-butylphenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways, leading to reduced cellular proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
- N-(4-tert-butylphenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
- N-(4-sec-butylphenyl)-N’-phenylthiourea
Uniqueness
N-(4-sec-butylphenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea stands out due to its unique combination of a sec-butylphenyl group and a dihydro-benzodioxin moiety
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-13(2)14-4-6-15(7-5-14)20-19(24)21-16-8-9-17-18(12-16)23-11-10-22-17/h4-9,12-13H,3,10-11H2,1-2H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPZHGRKNIGKHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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